![molecular formula C26H23BrN2O3S B443055 ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443055.png)
ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Thiophene Moiety: The thiophene ring is synthesized separately, often through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Coupling Reaction: The brominated quinoline and thiophene derivatives are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the double helix and inhibiting replication and transcription.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Ethyl 2-({[2-(3-fluorophenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C26H23BrN2O3S |
|---|---|
Peso molecular |
523.4g/mol |
Nombre IUPAC |
ethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H23BrN2O3S/c1-4-18-15(3)33-25(23(18)26(31)32-5-2)29-24(30)20-14-22(16-9-8-10-17(27)13-16)28-21-12-7-6-11-19(20)21/h6-14H,4-5H2,1-3H3,(H,29,30) |
Clave InChI |
ZLAYHBQZIXVGES-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{(Z)-[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B442973.png)
![2-(3,4-Dimethylphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442974.png)
![isopropyl 2-({[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442975.png)
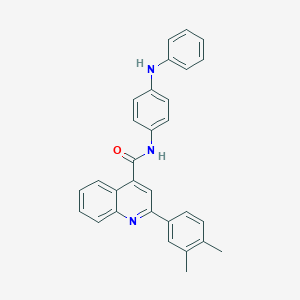
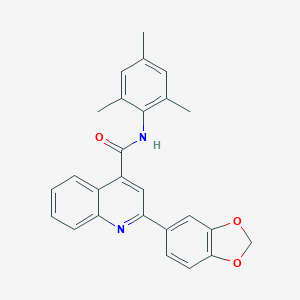
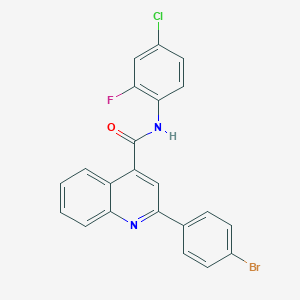
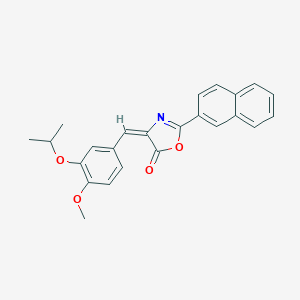
![3-(4-tert-butylphenyl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B442985.png)
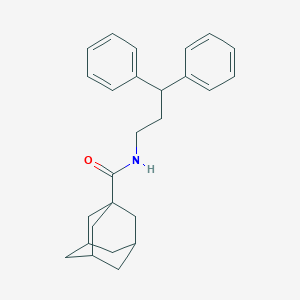
![2-(4-bromophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B442988.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442991.png)
![N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442992.png)
![N-[1-(1-adamantyl)ethyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B442994.png)
![1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B442995.png)
